molecular formula C16H18F4N4OS B12239827 4-Ethyl-5-fluoro-6-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyrimidine

4-Ethyl-5-fluoro-6-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B12239827
M. Wt: 390.4 g/mol
InChI Key: ZOUBUYOJSUNCNA-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoro-6-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as ethyl, fluoro, and trifluoromethyl groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-fluoro-6-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Thiazole Ring: The thiazole ring can be attached through a nucleophilic substitution reaction involving a halogenated thiazole derivative and a suitable nucleophile.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of an appropriate amine derivative.

    Final Coupling: The final coupling step involves the reaction of the synthesized intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-fluoro-6-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and suitable nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Ethyl-5-fluoro-6-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoro-6-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-5-fluoro-6-(piperidin-4-ylmethoxy)pyrimidine
  • 4-Ethyl-5-fluoro-6-(thiazol-2-yl)pyrimidine
  • 4-Ethyl-5-fluoro-6-(trifluoromethyl)pyrimidine

Uniqueness

4-Ethyl-5-fluoro-6-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyrimidine is unique due to the combination of its functional groups, which impart distinct chemical properties and biological activities. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H18F4N4OS

Molecular Weight

390.4 g/mol

IUPAC Name

2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C16H18F4N4OS/c1-2-11-13(17)14(22-9-21-11)25-7-10-3-5-24(6-4-10)15-23-12(8-26-15)16(18,19)20/h8-10H,2-7H2,1H3

InChI Key

ZOUBUYOJSUNCNA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)OCC2CCN(CC2)C3=NC(=CS3)C(F)(F)F)F

Origin of Product

United States

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